molecular formula C17H10F3NO B6312874 2-(2-Biphenyloxy)-3,5,6-trifluoropyridine CAS No. 1357625-75-2

2-(2-Biphenyloxy)-3,5,6-trifluoropyridine

Cat. No. B6312874
CAS RN: 1357625-75-2
M. Wt: 301.26 g/mol
InChI Key: CCXJWPZLYWQUAD-UHFFFAOYSA-N
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Description

2-(2-Biphenyloxy)-3,5,6-trifluoropyridine, commonly known as 2B3F, is an organic compound belonging to the class of heterocyclic compounds. It is a bicyclic compound with a phenyl ring and a trifluoropyridine ring connected by an oxygen atom. This compound has been studied extensively in recent years due to its potential applications in various fields such as organic synthesis, drug design, and materials science.

Scientific Research Applications

2B3F has been studied extensively in recent years due to its potential applications in various fields. It has been used as a starting material for the synthesis of other heterocyclic compounds, such as 2-biphenyloxy-3,5-difluoropyridine, which is used as a building block in organic synthesis. It has also been used in the synthesis of biologically active compounds, such as the anti-inflammatory drug celecoxib. Furthermore, 2B3F has been used as a ligand for the synthesis of coordination compounds, which have potential applications in materials science.

Mechanism of Action

The mechanism of action of 2B3F is not fully understood. However, it is believed that the compound binds to certain proteins and enzymes, which leads to changes in biological processes. For example, 2B3F has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This inhibition of COX-2 activity leads to the anti-inflammatory effects of 2B3F.
Biochemical and Physiological Effects
2B3F has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties. In addition, it has been found to have neuroprotective and cardioprotective effects. Studies have also shown that 2B3F can reduce the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes, and can modulate the activity of certain enzymes, such as COX-2.

Advantages and Limitations for Lab Experiments

2B3F has several advantages when used in laboratory experiments. It is relatively easy to synthesize and is widely available. In addition, it is relatively stable and can be stored for long periods of time without significant degradation. However, there are some limitations to its use in laboratory experiments. For example, it is not soluble in water, which can make it difficult to use in certain experiments.

Future Directions

Given its potential applications in various fields, there are numerous potential future directions for 2B3F research. These include further studies on its mechanism of action, potential development of new derivatives, and further investigations into its potential therapeutic applications. In addition, further research is needed to explore the potential of 2B3F as a ligand in coordination chemistry, as well as its potential use in materials science. Finally, further studies are needed to investigate the safety and efficacy of 2B3F in humans.

Synthesis Methods

2B3F can be synthesized by a variety of methods, including the Williamson ether synthesis, the Suzuki coupling reaction, and the direct fluorination of 3-bromo-2-biphenylol. The most common method is the Williamson ether synthesis, which involves the reaction of a 2-biphenyloxy-3-chloropyridine with a sodium alkoxide. The reaction proceeds in the presence of a suitable catalyst, such as sodium hydride or potassium tert-butoxide, and yields the desired 2B3F product.

properties

IUPAC Name

2,3,5-trifluoro-6-(2-phenylphenoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F3NO/c18-13-10-14(19)17(21-16(13)20)22-15-9-5-4-8-12(15)11-6-2-1-3-7-11/h1-10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCXJWPZLYWQUAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2OC3=NC(=C(C=C3F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Biphenyloxy)-3,5,6-trifluoropyridine

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